1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride is a synthetic organic compound characterized by its unique molecular structure and properties. With the molecular formula CHClNO and a molecular weight of approximately 375.301 g/mol, this compound features a propanone backbone substituted with a 3,4-dimethoxyphenyl group and a dimethylamino moiety. It is typically encountered as a hydrochloride salt, which enhances its solubility in water and facilitates its use in various applications, particularly in medicinal chemistry .
The chemical reactivity of 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride can be attributed to the presence of functional groups such as the ketone and the dimethylamino group. Key reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize analogs for research purposes .
Research indicates that 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride exhibits significant biological activities. It has been studied for its potential as a:
Further pharmacological studies are necessary to fully elucidate its mechanisms of action and therapeutic potential .
The synthesis of 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride typically involves several steps:
These methods highlight the versatility of synthetic organic chemistry in producing complex molecules like this compound .
1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride has several applications in various fields:
Interaction studies involving 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride focus on its binding affinity to various receptors and enzymes. Key findings include:
These interactions are critical for understanding its pharmacodynamics and guiding further drug development efforts .
Several compounds share structural similarities with 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
3-(Dimethylamino)-propiophenone hydrochloride | 879-72-1 | CHClNO | Simpler structure; used in similar applications |
1-(3,4-Dichlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride | 75144-12-6 | CHClNO | Contains chlorine substituents; different biological profile |
3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride | 5424-47-5 | CHClNOS | Thienyl group introduces different properties |
1-(2,4-Dimethoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride | 3107412-17-9 | CHClNO | Different methoxy substitution pattern |
The uniqueness of 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds .